
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene
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Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene is an organic compound with a complex structure, characterized by the presence of chloropropyl, difluoromethoxy, and fluorobenzene groups
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-bromo-3-chloropropane with a difluoromethoxy-substituted benzene derivative under specific conditions to introduce the chloropropyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the desired transformations.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The benzene ring can undergo electrophilic addition reactions, particularly in the presence of strong electrophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications .
Biological Activity
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene is an organic compound with significant potential in biological applications. Its unique molecular structure, characterized by a benzene ring with various substituents, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10ClF3O
- Molecular Weight : 238.63 g/mol
- Structure : The compound features a chloropropyl group, a difluoromethoxy group, and a fluorine atom attached to the benzene ring. This arrangement enhances its reactivity and interaction with biological targets.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular signaling and metabolic processes.
- Enzyme Interaction : The compound forms stable complexes with specific enzymes, potentially altering their activity and leading to therapeutic effects.
- Receptor Modulation : It may act as a ligand for certain receptors, affecting signal transduction pathways crucial for various physiological functions.
Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, fluorinated compounds often show enhanced lipophilicity and biological availability, which can lead to improved efficacy against bacterial strains.
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
MA-1156 | 16 µM | 16 µM |
MA-1115 | 32 µM | 32 µM |
MA-1116 | 64 µM | 128 µM |
This table summarizes the antimicrobial effectiveness of related compounds, indicating that structural modifications can significantly influence their potency against pathogens like Staphylococcus aureus and Salmonella typhimurium .
Anticancer Activity
The presence of fluorine atoms in aromatic compounds has been associated with reduced mutagenicity and carcinogenicity. Preliminary studies suggest that this compound may possess anticancer properties due to its ability to inhibit tumor cell proliferation through specific molecular interactions.
Case Studies
Properties
Molecular Formula |
C10H10ClF3O |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-(difluoromethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-6-8(12)3-4-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
ZAZWUWOKRXONSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCCl)OC(F)F |
Origin of Product |
United States |
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